116-9e

Description

Structure

3D Structure

Properties

IUPAC Name |

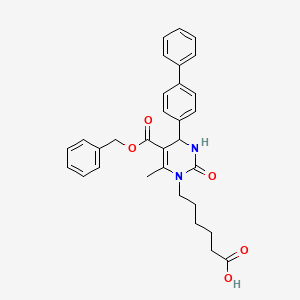

6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFQWLNXJMUCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420131 | |

| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831217-43-7 | |

| Record name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116-9e | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 116-9e in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1, in the context of prostate cancer. This document details the molecular pathways affected by this compound, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for key assays used in its evaluation.

Introduction to this compound and its Target, DNAJA1

This compound is a novel small molecule that targets DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), a crucial co-chaperone of Heat Shock Protein 70 (Hsp70).[1][2] The Hsp70 chaperone system plays a critical role in maintaining protein homeostasis, assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and directing terminally damaged proteins for degradation. In cancer cells, which are often under significant proteotoxic stress due to high rates of proliferation and accumulation of mutated proteins, the Hsp70 machinery is frequently upregulated to support cell survival.

DNAJA1 functions by delivering client proteins to Hsp70 and stimulating its ATPase activity, a key step in the chaperone cycle.[3] In several cancers, including castration-resistant prostate cancer (CRPC), DNAJA1 is overexpressed, contributing to the stability and function of oncoproteins and promoting resistance to therapy.[1][2] By inhibiting DNAJA1, this compound disrupts the Hsp70 chaperone cycle, leading to the destabilization and degradation of key client proteins that are essential for the survival and proliferation of cancer cells. This mechanism of action makes this compound a promising agent for sensitizing cancer cells to existing and novel therapeutic interventions.

Mechanism of Action of this compound in Prostate Cancer

The primary mechanism of action of this compound in prostate cancer is the inhibition of DNAJA1, which leads to the disruption of the Hsp70 chaperone system. This has several downstream consequences that contribute to its anti-cancer effects, particularly in sensitizing cancer cells to other therapies.

Destabilization of Key Oncoproteins

The Hsp70-DNAJA1 chaperone system is responsible for maintaining the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. In prostate cancer, key clients include the Androgen Receptor (AR), proteins involved in the DNA Damage Response (DDR), and Ribonucleotide Reductase (RNR).

-

Androgen Receptor (AR) Signaling: The AR is a primary driver of prostate cancer growth and progression. Hsp70 and its co-chaperones are known to play a role in the proper folding and stability of the AR.[2][4] Inhibition of the Hsp70 pathway can lead to the degradation of the AR, thereby reducing AR-mediated signaling. By inhibiting DNAJA1, this compound can contribute to the destabilization of the AR, making it a potential strategy to overcome resistance to anti-androgen therapies.

-

DNA Damage Response (DDR): Cancer cells often have a compromised DDR, making them more reliant on the remaining repair pathways for survival. Several proteins involved in the DDR are clients of the Hsp70 system. By inhibiting DNAJA1, this compound can disrupt the stability of these DDR proteins, leading to a synthetic lethal interaction when combined with DNA-damaging agents or PARP inhibitors.[1]

-

Ribonucleotide Reductase (RNR) Stability: RNR is a critical enzyme for DNA synthesis and repair.[5] The stability of the RNR complex has been shown to be dependent on the Hsp70-DNAJA1 system.[1][2] Inhibition of DNAJA1 by this compound leads to the degradation of RNR, thereby depleting the pool of deoxyribonucleotides available for DNA replication and repair. This sensitizes cancer cells to agents that induce DNA damage or directly inhibit DNA synthesis.

Sensitization to Anti-Cancer Therapies

A key feature of this compound is its ability to act as a chemosensitizer. By disrupting the chaperone-mediated support for oncoproteins, this compound lowers the threshold for cell death induced by other anti-cancer agents. Preclinical studies in the LNCaP castration-resistant prostate cancer cell line have demonstrated that this compound acts synergistically with a range of chemotherapeutic agents.[1]

Quantitative Data on the Efficacy of this compound in Combination Therapy

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with various anti-cancer drugs in the LNCaP human prostate cancer cell line. Growth inhibition was measured after 72 hours of treatment. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of this compound in Combination with Cabozantinib, Clofarabine, and Vinblastine in LNCaP Cells

| Drug Combination | Concentration of this compound (µM) | Concentration of Partner Drug | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) |

| This compound + Cabozantinib | 5 | 1 µM | ~10% | ~60% | < 1 (Synergistic) |

| This compound + Cabozantinib | 5 | 3 µM | ~20% | ~80% | < 1 (Synergistic) |

| This compound + Clofarabine | 5 | 10 nM | ~15% | ~70% | < 1 (Synergistic) |

| This compound + Clofarabine | 5 | 30 nM | ~30% | ~90% | < 1 (Synergistic) |

| This compound + Vinblastine | 5 | 1 nM | ~20% | ~75% | < 1 (Synergistic) |

| This compound + Vinblastine | 5 | 3 nM | ~40% | ~95% | < 1 (Synergistic) |

Table 2: Antagonistic Effects of this compound in Combination with Idarubicin, Omacetaxine, and Sorafenib in LNCaP Cells

| Drug Combination | Concentration of this compound (µM) | Concentration of Partner Drug | % Growth Inhibition (Single Agent) | % Growth Inhibition (Combination) | Combination Index (CI) |

| This compound + Idarubicin | 5 | 1 nM | ~40% | ~30% | > 1 (Antagonistic) |

| This compound + Idarubicin | 5 | 3 nM | ~70% | ~50% | > 1 (Antagonistic) |

| This compound + Omacetaxine | 5 | 1 nM | ~30% | ~20% | > 1 (Antagonistic) |

| This compound + Omacetaxine | 5 | 3 nM | ~60% | ~40% | > 1 (Antagonistic) |

| This compound + Sorafenib | 5 | 1 µM | ~25% | ~15% | > 1 (Antagonistic) |

| This compound + Sorafenib | 5 | 3 µM | ~50% | ~35% | > 1 (Antagonistic) |

Note: The quantitative data in the tables are estimated from the graphical representations in Truman et al., Scientific Reports (2020) 10:13831.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of DNAJA1 inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Hsp70 binds to the androgen receptor N-terminal domain and modulates the receptor function in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]

- 4. Regulation of heat shock protein 70-1 expression by androgen receptor and its signaling in human prostate cancer cells [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

The Function of DNAJA1 Inhibitor 116-9e: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and mechanism of action of 116-9e, a novel inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1). DNAJA1, a co-chaperone of Hsp70, has emerged as a critical hub for anticancer drug resistance, and its inhibition represents a promising strategy to enhance the efficacy of existing and future cancer therapies.[1][2]

Core Function and Mechanism of Action

The primary function of this compound is to inhibit the activity of DNAJA1, a key player in the cellular protein quality control system.[3] DNAJA1 acts as a co-chaperone, delivering "client" proteins to the main Hsp70 chaperone for proper folding and stability.[2][3] In various cancers, DNAJA1 is upregulated, contributing to the stability of oncoproteins and promoting malignancy and resistance to treatment.[1][2]

The inhibitor this compound disrupts the crucial interaction between DNAJA1 and its client proteins. This disruption prevents the proper functioning of the Hsp70 chaperone machinery for these specific clients, leading to their degradation. One of the most significant client proteins of DNAJA1 is mutant p53.[4][5] By inhibiting DNAJA1, this compound promotes the degradation of mutant p53, thereby reducing its oncogenic gain-of-function activities.[4][6]

Furthermore, inhibition of DNAJA1 by this compound has been shown to sensitize cancer cells to a range of chemotherapeutic agents.[1][2][3] This sensitizing effect is achieved by destabilizing proteins involved in drug resistance pathways. For example, this compound treatment leads to the degradation of R2B, a subunit of ribonucleotide reductase (RNR), making cancer cells more susceptible to RNR inhibitors like hydroxyurea (B1673989) and triapine.[7]

Key Signaling Pathways and Cellular Processes

The inhibition of DNAJA1 by this compound impacts several critical cellular pathways, primarily those related to protein homeostasis (proteostasis), cell survival, and DNA damage response.

Quantitative Data on Drug Interactions

The efficacy of this compound is often evaluated in combination with other anticancer drugs. The Combination Index (CI) is a quantitative measure used to assess drug synergy, additivity, or antagonism, as determined by the Chou-Talalay method.

| Combination Drug | Cell Line | Effect with this compound | Combination Index (CI) | Reference |

| Cabozantinib | LNCaP | Synergy | < 1 | [3] |

| Clofarabine | LNCaP | Synergy | < 1 | [3] |

| Vinblastine | LNCaP | Synergy | < 1 | [3] |

| Idarubicin | LNCaP | Antagonism | > 1 | [3] |

| Omacetaxine | LNCaP | Antagonism | > 1 | [3] |

| Sorafenib | LNCaP | Antagonism | > 1 | [3] |

Experimental Protocols

Cell Culture and Drug Treatment

Castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP, are commonly used to evaluate the effects of this compound.[1][3]

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Drug Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with other drugs, for a specified duration, typically 72 hours.[3][8]

Cell Viability Assay

The effect of this compound on cell proliferation and viability is assessed using assays like the Cell Titer-Glo Luminescent Cell Viability Assay.

Analysis of Drug Synergy

The Chou-Talalay method is employed to quantitatively determine the nature of the interaction between this compound and other drugs.

-

Data Input: Dose-response curves for each drug alone and in combination are generated from the cell viability assays.

-

Software Analysis: Compusyn software is used to calculate the Combination Index (CI).

-

Interpretation of CI Values:

-

CI < 1: Synergistic effect

-

CI = 1: Additive effect

-

CI > 1: Antagonistic effect

-

Conclusion

The DNAJA1 inhibitor this compound represents a novel and promising therapeutic strategy in oncology. Its ability to selectively target the DNAJA1 co-chaperone leads to the degradation of key oncoproteins and sensitizes cancer cells to a variety of conventional therapies. The data and experimental protocols outlined in this guide provide a solid foundation for further research and development of DNAJA1 inhibitors as a new class of anticancer agents. Further investigation into the full range of DNAJA1 client proteins and the long-term efficacy and potential toxicity of this compound in preclinical and clinical settings is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNAJA1 controls the fate of misfolded mutant p53 through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNAJA1- and conformational mutant p53-dependent inhibition of cancer cell migration by a novel compound identified through a virtual screen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel insights into the post-translational modifications of Ydj1/DNAJA1 co-chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cellular Targets of 116-9e Beyond DNAJA1: An Uncharted Territory in Chaperone Biology Research

For Immediate Release

[CITY, STATE] – The small molecule 116-9e, a well-documented inhibitor of the Hsp70 co-chaperone DNAJA1, remains a focal point of research in cancer biology and protein quality control. However, a comprehensive analysis of its cellular targets beyond DNAJA1 is currently not available in published scientific literature. While this compound is widely utilized as a specific chemical probe to investigate the functions of DNAJA1, a detailed, publicly accessible off-target profile has yet to be established.

The scientific community has leveraged this compound to elucidate the critical role of the DNAJA1-Hsp70 chaperone system in various cellular processes, including cancer cell proliferation and resistance to chemotherapy. Existing research suggests a degree of selectivity for this compound, as broad inhibition of all J-domain proteins (JDPs) would likely induce significant cellular toxicity, a phenomenon not widely reported in studies utilizing this compound. This implies a specific mode of action, but does not preclude the existence of other, as-yet-unidentified cellular binding partners.

A thorough investigation into the off-target effects of this compound would necessitate a multi-pronged experimental approach, including but not limited to:

-

Proteome-wide thermal shift assays (CETSA/TPP): To identify proteins that are stabilized or destabilized upon binding to this compound in a cellular context.

-

Affinity chromatography coupled with mass spectrometry (AP-MS): To isolate and identify proteins that directly bind to an immobilized form of this compound.

-

Biochemical screening: To assess the activity of this compound against a broad panel of purified proteins, particularly other members of the J-domain protein family.

-

Quantitative mass spectrometry-based proteomics: To analyze global changes in protein expression and post-translational modifications in cells treated with this compound.

Currently, the scientific literature lacks reports of such comprehensive off-target deconvolution studies for this compound. While the compound's on-target activity against DNAJA1 is well-characterized, the broader landscape of its molecular interactions within the cell remains an open area for investigation.

Therefore, this document cannot provide an in-depth technical guide on the cellular targets of this compound besides DNAJA1, as the requisite primary research data is not available. The following sections will instead focus on the known on-target effects of this compound and the experimental methodologies used to characterize its interaction with the DNAJA1-Hsp70 machinery, which could be adapted for future off-target identification studies.

The Known Target: DNAJA1 and the Hsp70 Chaperone System

The primary and well-established cellular target of this compound is DnaJ homolog subfamily A member 1 (DNAJA1), also known as Hsp40. DNAJA1 is a co-chaperone that plays a crucial role in regulating the function of Hsp70 molecular chaperones. The Hsp70/Hsp40 system is fundamental to maintaining protein homeostasis by assisting in protein folding, refolding of misfolded proteins, protein degradation, and preventing protein aggregation.

The mechanism of action of this compound involves the inhibition of the interaction between the J-domain of DNAJA1 and the ATPase domain of Hsp70. This interaction is critical for stimulating the ATPase activity of Hsp70, which in turn modulates its affinity for substrate proteins. By disrupting this interaction, this compound effectively inhibits the chaperone activity of the Hsp70/DNAJA1 complex.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway involving DNAJA1 and a general workflow for identifying small molecule targets, which would be applicable to future studies on this compound.

In Vitro Characterization of 116-9e: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

116-9e, also known as MAL2-11B, is a small molecule inhibitor of the DnaJ Heat Shock Protein Family (Hsp40) Member A1 (DNAJA1), a co-chaperone of the 70 kDa heat shock protein (Hsp70). By selectively targeting DNAJA1, this compound disrupts the Hsp70 chaperone machinery, which is crucial for protein folding, stability, and degradation. This interference has significant implications in various cellular processes, including stress response, protein quality control, and the progression of diseases such as cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related signaling pathways.

Data Presentation

The following tables summarize the available quantitative data for the in vitro activity of this compound.

| Assay Type | Target/System | Effect | Value | Reference |

| Cell Growth Inhibition (GI50) | SK-BR-3 cells | 50% growth inhibition | > 50 µM | [1] |

| ATPase Activity | DnaK–DnaJ complex | Inhibition of ATPase activity | ~80% | |

| Viral Replication | Simian Virus 40 (SV40) | Inhibition of replication and DNA synthesis | - | [1] |

| Viral Growth | BK virus in human kidney cells | Reduction of viral growth at 15 µM over 5 days | - | [1] |

Mechanism of Action: Inhibition of the Hsp70-Hsp40 Chaperone Cycle

This compound functions by interfering with the interaction between Hsp70 (DnaK in prokaryotes) and its co-chaperone Hsp40 (DnaJ in prokaryotes, with DNAJA1 being a human homolog). This interaction is critical for the stimulation of Hsp70's ATPase activity, which drives the chaperone cycle of substrate binding and release. By inhibiting the DnaK-DnaJ complex, this compound effectively stalls this cycle.

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize this compound are provided below.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Hsp70/DnaK chaperone in the presence and absence of the co-chaperone DnaJ and the inhibitor this compound.

Materials:

-

Purified DnaK, DnaJ, and GrpE proteins

-

This compound compound

-

ATP, [γ-32P]ATP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 11 mM magnesium acetate, 0.8 mg/ml BSA)

-

Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

-

Developing Buffer (0.5 M LiCl, 1 M formic acid)

-

Phosphorimager

Protocol:

-

Prepare reaction mixtures containing DnaK in the assay buffer.

-

Add DnaJ to stimulate the ATPase activity of DnaK. For control experiments, GrpE can be used instead of DnaJ, as this compound is not expected to inhibit the DnaK-GrpE interaction.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reactions at a specified temperature (e.g., 30°C) for a set time course.

-

At various time points, quench the reaction by adding formic acid.

-

Spot the quenched reactions onto a TLC plate.

-

Develop the TLC plate in the developing buffer to separate [γ-32P]ATP from the hydrolyzed [γ-32P]Pi.

-

Dry the TLC plate and visualize the separated radioactive species using a phosphorimager.

-

Quantify the amount of hydrolyzed phosphate (B84403) to determine the rate of ATPase activity.

Luciferase Refolding Assay

This assay assesses the ability of the Hsp70 chaperone system to refold denatured luciferase, a process that is dependent on the Hsp70-Hsp40 interaction.

Materials:

-

Firefly luciferase

-

Purified DnaK, DnaJ, and GrpE proteins

-

This compound compound

-

Denaturation Buffer (e.g., 6 M guanidine-HCl)

-

Refolding Buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 11 mM magnesium acetate, 1 mM ATP)

-

Luciferase Assay Reagent

-

Luminometer

Protocol:

-

Denature firefly luciferase by incubating it in the denaturation buffer.

-

Prepare refolding reactions containing DnaK, DnaJ, and GrpE in the refolding buffer.

-

Add varying concentrations of this compound or DMSO to the refolding reactions.

-

Initiate refolding by diluting the denatured luciferase into the refolding reactions.

-

Incubate at a specified temperature (e.g., 25°C) for a set time course.

-

At various time points, take aliquots of the refolding reaction and add them to the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of refolded, active luciferase.

-

Calculate the percentage of refolding relative to a non-denatured luciferase control.

Signaling Pathways Modulated by this compound

By inhibiting DNAJA1, this compound can impact several downstream signaling pathways that are crucial for cell survival, proliferation, and stress response.

DNAJA1 and the NF-κB Pathway

DNAJA1 has been shown to promote the activation of the NF-κB pathway, particularly in the context of certain cancer types.[2] Inhibition of DNAJA1 can, therefore, lead to the downregulation of NF-κB signaling and its pro-survival and pro-inflammatory effects.

DNAJA1 and the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. While the direct regulatory role of DNAJA1 on this pathway is still under investigation, crosstalk between chaperone machinery and PI3K/Akt signaling is well-established. Inhibition of DNAJA1 may indirectly affect this pathway by altering the stability of client proteins that are components or regulators of PI3K/Akt signaling.

DNAJA1 and Apoptosis

DNAJA1 has been implicated in the regulation of apoptosis, with reports suggesting both pro- and anti-apoptotic roles depending on the cellular context.[3] One proposed mechanism for its anti-apoptotic function is through the negative regulation of BAX translocation to the mitochondria.[3] By inhibiting DNAJA1, this compound may sensitize cells to apoptotic stimuli.

Conclusion

This compound is a valuable tool for studying the function of the Hsp70 co-chaperone DNAJA1. Its ability to disrupt the DnaK-DnaJ interaction provides a means to probe the consequences of inhibiting this critical step in the chaperone cycle. The in vitro characterization of this compound demonstrates its inhibitory effect on the ATPase activity of the DnaK-DnaJ complex and on chaperone-mediated protein refolding. Furthermore, the inhibition of DNAJA1 by this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis, highlighting its potential as a chemical probe for investigating disease mechanisms and as a starting point for the development of novel therapeutics. Further studies are warranted to determine its precise binding affinity and to fully elucidate its impact on the complex network of cellular signaling pathways.

References

The Role of 116-9e in Simian Virus 40 (SV40) Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simian Virus 40 (SV40), a member of the polyomavirus family, has long served as a critical model for understanding eukaryotic cellular processes, including DNA replication and tumorigenesis. The viral life cycle is heavily dependent on host cell machinery, orchestrated by the multi-functional Large T antigen (TAg). TAg's roles in unwinding viral DNA at the origin of replication and recruiting cellular replication factors are essential for viral propagation. Recent research has identified the cellular chaperone network, particularly the Hsp70 system, as a key player in supporting TAg function. This technical guide delves into the role of a specific small molecule inhibitor, 116-9e (also known as MAL2-11B), in disrupting SV40 replication by targeting this crucial host-virus interaction.

This compound: A Targeted Inhibitor of the Hsp70 Co-chaperone DNAJA1

The compound this compound is a potent inhibitor of DNAJA1, a co-chaperone of the 70-kDa heat shock protein (Hsp70). DNAJA1 is essential for the proper functioning of Hsp70, which in turn is required for the correct folding and activity of a multitude of cellular and viral proteins, including the SV40 TAg. By inhibiting DNAJA1, this compound disrupts the chaperone-mediated support of TAg, leading to a significant reduction in SV40 replication.[1][2]

Mechanism of Action

The SV40 Large T antigen possesses an N-terminal J domain that stimulates the intrinsic ATPase activity of Hsp70. This interaction is crucial for the chaperone's function in assisting TAg-mediated viral DNA replication. The inhibitor this compound has been shown to interfere with this process through a dual mechanism:

-

Inhibition of TAg's Endogenous ATPase Activity: this compound directly inhibits the inherent ATPase activity of the Large T antigen.[1][2]

-

Inhibition of TAg-mediated Hsp70 Activation: The compound also blocks the ability of the TAg J domain to stimulate the ATPase activity of Hsp70.[1]

This disruption of the TAg-Hsp70 chaperone machinery ultimately compromises the initiation and elongation stages of SV40 DNA replication.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory potential of this compound on SV40 replication has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings from the study by Wright et al. (2009), where this compound is referred to as MAL2-11B.

Table 1: Inhibition of SV40 Plaque Formation by this compound (MAL2-11B)

| Compound | Concentration (µM) | Average Plaque Number (% of DMSO control) | Standard Deviation | p-value (vs. DMSO) |

| DMSO (Control) | - | 100 | - | - |

| MAL2-11B | 100 | 1.7 | ± 2.9 | < 0.0002 |

Data extracted from Wright et al., 2009. The number of plaques was normalized to the DMSO control.[1]

Table 2: Inhibition of SV40 DNA Replication in cell culture by this compound (MAL2-11B)

| Treatment | Time (hours) | Viral DNA level (visual estimation from gel) |

| DMSO (Control) | 48 | +++ |

| MAL2-11B (100 µM) | 48 | + |

| MAL3-51 (100 µM) | 48 | +++ |

| MAL3-101 (100 µM) | 48 | +++ |

Data interpreted from gel electrophoresis results in Wright et al., 2009. Viral DNA was isolated from SV40-infected BSC40 cells.[1]

Table 3: Inhibition of in vitro SV40 DNA Replication by this compound (MAL2-11B)

| Compound | Concentration (µM) | DNA Synthesis (visual estimation from gel) |

| DMSO (Control) | - | +++ |

| MAL2-11B | 25 | ++ |

| MAL2-11B | 50 | + |

| MAL2-11B | 100 | - |

Data interpreted from in vitro DNA replication assay results in Wright et al., 2009.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to assess the role of this compound in SV40 replication.

SV40 Plaque Assay

This assay is used to determine the number of infectious virus particles.

-

Cell Seeding: BSC40 cells are seeded in 6-well plates and grown to confluence.

-

Infection: Cells are infected with a low multiplicity of infection (MOI) of SV40.

-

Treatment: After a 2-3 hour adsorption period, the inoculum is removed, and the cells are overlaid with medium containing 0.9% agar (B569324) and the desired concentration of this compound or DMSO as a control.

-

Incubation: Plates are incubated at 37°C in a CO2 incubator.

-

Staining and Counting: After 8-9 days, the cells are stained with crystal violet, and the plaques (zones of cell death) are counted. The results are expressed as a percentage of the control.[1]

SV40 DNA Replication Assay in Cell Culture

This assay measures the accumulation of viral DNA within infected cells.

-

Cell Seeding and Infection: BSC40 cells are grown to confluence in 24-well plates and infected with SV40 at an MOI of 2.

-

Treatment: Following a 2-3 hour adsorption period, the medium is replaced with fresh medium containing this compound or DMSO. The treatment is repeated after 48 hours.

-

DNA Isolation: At indicated time points, total DNA is isolated from the cells using a commercial spin column kit.

-

Analysis: The isolated DNA is digested with a restriction enzyme that linearizes the SV40 genome (e.g., BamHI). The digested DNA is then resolved by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining to assess the amount of viral DNA.[1]

In Vitro SV40 DNA Replication Assay

This cell-free system reconstitutes the essential components for SV40 DNA replication.

-

Reaction Mixture: A reaction mixture is prepared containing a plasmid with the SV40 origin of replication (pUC.HSO), HeLa cell extract (as a source of cellular replication factors), purified SV40 Large T antigen, an ATP regeneration system (creatine phosphate (B84403) and creatine (B1669601) phosphokinase), and radiolabeled dNTPs (e.g., [α-³²P]dCTP).

-

Treatment: this compound or DMSO is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30, 60, 90, 120 minutes).

-

Analysis: The reaction is stopped, and the DNA products are purified and resolved by agarose gel electrophoresis. The incorporation of the radiolabel is detected by autoradiography to visualize the newly synthesized DNA.[1]

TAg ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the Large T antigen.

-

Reaction Setup: Purified TAg is pre-incubated on ice with this compound or DMSO in a reaction buffer containing HEPES, NaCl, MgCl₂, and DTT.

-

Initiation: The reaction is initiated by the addition of ATP and [α-³²P]ATP.

-

Incubation: The reaction is incubated at 30°C.

-

Analysis: Aliquots are taken at various time points and the reaction is stopped. The products (ADP and remaining ATP) are separated by thin-layer chromatography and quantified using a phosphorimager to determine the amount of ATP hydrolyzed.[1]

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound and the workflow of a key experiment.

Caption: Signaling pathway of SV40 replication and the inhibitory action of this compound.

Caption: Workflow for the SV40 DNA replication assay in cell culture.

Conclusion

The small molecule inhibitor this compound represents a promising tool for dissecting the intricate relationship between SV40 and the host cell's chaperone machinery. Its ability to disrupt the function of the DNAJA1 co-chaperone and directly inhibit the ATPase activity of the Large T antigen highlights a potential therapeutic avenue for combating infections by SV40 and other polyomaviruses that rely on similar host-virus interactions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the antiviral properties of this compound and to explore the development of novel therapies targeting viral-chaperone dependencies.

References

- 1. Inhibition of Simian Virus 40 replication by targeting the molecular chaperone function and ATPase activity of T antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Simian Virus 40 replication by targeting the molecular chaperone function and ATPase activity of T antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of 116-9e: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 116-9e is emerging as a significant tool in cancer research, primarily functioning as an inhibitor of DnaJ homolog subfamily A member 1 (DNAJA1), a co-chaperone of Heat shock protein 70 (Hsp70).[1][2][3][4] The therapeutic strategy of targeting Hsp70 has historically been challenged by issues of cellular toxicity.[1][2][3][4] The inhibition of specific co-chaperones like DNAJA1 presents a potentially more targeted and less toxic approach to cancer therapy by selectively affecting pathways on which cancer cells are dependent.[1][4] This document provides a summary of the currently available preliminary data on the toxicity and activity of this compound, with a focus on its in vitro applications. It is important to note that comprehensive in vivo toxicity studies and specific quantitative toxicity metrics such as LD50 values for this compound are not extensively available in the public domain at the time of this report. The information presented herein is collated from studies investigating its synergistic and antagonistic effects in combination with other anti-cancer agents.

Mechanism of Action: Targeting the Hsp70/DNAJA1 Axis

Compound this compound functions as a small molecule inhibitor of DNAJA1.[1][2][3][4] DNAJA1 is a member of the J-domain protein (JDP) family, which acts as a co-chaperone for Hsp70. JDPs play a crucial role in the protein folding cycle by delivering substrate proteins (clients) to Hsp70 and stimulating its ATPase activity. In many cancers, the Hsp70 chaperone machinery is upregulated to maintain the stability of oncoproteins, thus promoting cancer cell survival.

By inhibiting DNAJA1, this compound disrupts the interaction between DNAJA1 and Hsp70, leading to the destabilization and subsequent degradation of specific client proteins that are crucial for cancer cell proliferation and survival.[1] This targeted approach is hypothesized to offer a better therapeutic window compared to broad-spectrum Hsp70 inhibitors, which can affect normal cellular functions and lead to toxicity.[1]

In Vitro Studies: Combination Therapies

The majority of available data on this compound comes from in vitro studies where it was used in combination with approved oncology drugs to assess its potential to sensitize cancer cells to these agents.

Quantitative Data Summary

Specific IC50 values for this compound as a standalone agent are not reported in the reviewed literature. The primary quantitative metric used is the Combination Index (CI), which assesses the nature of the interaction between two drugs. A CI value of less than 1 indicates synergy, a value around 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

| Cell Line | Combination Agent | Observation | Reference |

| LNCaP (Prostate Cancer) | Cabozantinib | Synergy (CI < 1) | [2][4] |

| LNCaP (Prostate Cancer) | Clofarabine | Synergy (CI < 1) | [2][4] |

| LNCaP (Prostate Cancer) | Vinblastine | Synergy (CI < 1) | [2][4] |

| LNCaP (Prostate Cancer) | Idarubicin | Antagonism (CI > 1) | [2][4] |

| LNCaP (Prostate Cancer) | Omacetaxine | Antagonism (CI > 1) | [2][4] |

| LNCaP (Prostate Cancer) | Sorafenib | Antagonism (CI > 1) | [2][4] |

| A549 (Lung Carcinoma) | Ionizing Radiation | Reduced cell survival | [5] |

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies described in the cited literature for assessing drug interactions with this compound in vitro.

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other anticancer drugs on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (DNAJA1 inhibitor)

-

Selected anticancer drugs (e.g., cabozantinib, clofarabine, vinblastine)

-

Cell Titer-Glo Luminescent Cell Viability Assay

-

96-well plates

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.

-

Treatment: Treat the cells with varying concentrations of the combination drug with or without a fixed concentration of this compound. Include wells with each drug alone and untreated control wells.

-

Incubation: Incubate the treated cells for 72 hours.

-

Viability Assay: After the incubation period, measure cell viability using the Cell Titer-Glo assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of growth inhibition for each treatment condition relative to the untreated control. Determine the Combination Index (CI) using the Chou-Talalay method via software like Compusyn to quantify the drug interaction.

In Vivo Toxicity Studies

As of the latest available information, there are no publicly accessible reports detailing in vivo toxicity studies specifically for this compound. Research on other DNAJA1 inhibitors, such as C86 and GY1-22, has shown efficacy in reducing tumor volume in mouse models, suggesting a potential therapeutic role for this class of compounds in vivo.[1][6] However, without specific data for this compound, any discussion on its in vivo safety profile would be speculative.

Effects on Non-Cancerous Cells

A key rationale for targeting DNAJA1 is to achieve a therapeutic effect with minimal toxicity to normal cells.[1] The hypothesis is that cancer cells are often more dependent on chaperone systems for survival due to their high rates of protein synthesis and the presence of mutated, misfolded proteins. While this provides a strong theoretical basis for the selectivity of this compound, direct experimental evidence comparing the cytotoxic effects of this compound on cancerous versus non-cancerous cell lines is not available in the reviewed literature.

Conclusion and Future Directions

The preliminary data on this compound position it as a promising agent for combination cancer therapy. Its mechanism of action, through the inhibition of the Hsp70 co-chaperone DNAJA1, offers a targeted approach that may circumvent the toxicity issues associated with broader Hsp70 inhibition. The available in vitro studies demonstrate its ability to synergize with several approved anticancer drugs, warranting further investigation.

However, a significant gap exists in the understanding of its toxicity profile. Future research should prioritize:

-

Quantitative in vitro toxicity studies: Determining the IC50 values of this compound in a panel of both cancer and non-cancerous cell lines to establish its therapeutic index.

-

Comprehensive in vivo toxicity studies: Conducting studies in animal models to determine key toxicological parameters such as the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its exposure with its biological effects.

A thorough evaluation of these aspects is critical for the translation of this compound from a preclinical research tool to a potential therapeutic candidate.

References

- 1. Dealing with difficult clients via personalized chaperone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Druggable sites/pockets of the p53-DNAJA1 protein-protein interaction: In silico modeling and in vitro/in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The DNAJA1 Inhibitor 116-9e: A Technical Guide to its Impact on Anticancer Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound 116-9e, a small molecule inhibitor of the Hsp70 co-chaperone DNAJA1, and its significant implications for overcoming anticancer drug resistance. The information presented is collated from key research, offering a comprehensive resource on its mechanism, experimental validation, and the protocols utilized to investigate its effects.

Core Concept: Targeting the Hsp70-DNAJA1 Chaperone System

Heat shock protein 70 (Hsp70) is a crucial molecular chaperone that plays a significant role in the stability of oncoproteins and the development of tumors.[1][2] However, therapeutic targeting of Hsp70 has been challenging due to toxicity concerns.[1][2] An alternative strategy is to target the co-chaperones that regulate Hsp70 activity.[1][2] this compound is an inhibitor of one such co-chaperone, DNAJA1 (also known as Hsp40), which is found to be upregulated in various cancers.[1][2] By inhibiting DNAJA1, this compound disrupts the Hsp70 chaperone system, leading to altered stability of client proteins and, consequently, affecting the cancer cells' sensitivity to various anticancer drugs.[1][2]

Signaling Pathway of Hsp70-DNAJA1 and the Impact of this compound

The following diagram illustrates the signaling pathway involving the Hsp70-DNAJA1 chaperone machinery and the mechanism of action for this compound.

Caption: Hsp70-DNAJA1 signaling and this compound inhibition.

Experimental Validation of this compound's Effect on Drug Resistance

A pivotal study identified DNAJA1 as a key factor in anticancer drug resistance through a chemogenomic screen.[1][2] The study validated these findings using this compound in castration-resistant prostate cancer (CRPC) cell lines and spheroid models.[1][2]

Experimental Workflow

The diagram below outlines the workflow used to identify and validate the role of DNAJA1 in drug resistance and the utility of this compound as a chemical probe.

Caption: Workflow for identifying this compound's impact.

Quantitative Data on Drug Interactions with this compound

The combination of this compound with various approved oncology drugs revealed both synergistic and antagonistic effects, highlighting the potential for combination therapies and the importance of a personalized medicine approach based on tumor DNAJA1 status.[1][2]

Table 1: Synergistic Drug Interactions with this compound in LNCaP Cells

| Drug | Drug Target/Class | Observed Effect with this compound |

| Cabozantinib | MET/VEGFR2 Inhibitor | Synergistic |

| Clofarabine | Nucleoside Analog | Synergistic |

| Vinblastine | Microtubule Inhibitor | Synergistic |

Table 2: Antagonistic Drug Interactions with this compound in LNCaP Cells

| Drug | Drug Target/Class | Observed Effect with this compound |

| Idarubicin | Topoisomerase II Inhibitor | Antagonistic |

| Omacetaxine | Protein Synthesis Inhibitor | Antagonistic |

| Sorafenib | Multikinase Inhibitor | Antagonistic |

The synergy and antagonism were quantified using the Chou-Talalay method, where a Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Detailed Experimental Protocols

The following are detailed protocols for key experiments performed to evaluate the impact of this compound on anticancer drug resistance.

Drug Interaction Assay in LNCaP Cells

This protocol details the methodology for assessing the synergistic or antagonistic effects of this compound in combination with other anticancer drugs in a 2D cell culture model.

-

Cell Line: LNCaP (human prostate adenocarcinoma) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]

-

Procedure:

-

Seed LNCaP cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test drugs (e.g., cabozantinib, clofarabine, vinblastine, idarubicin, omacetaxine, sorafenib) and a fixed concentration of this compound.

-

Treat the cells with the test drugs alone or in combination with this compound. Include vehicle-only treated cells as a control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of metabolically active cells.

-

Record luminescence using a plate reader.

-

Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

-

Prostate Cancer Spheroid Formation and Treatment

This protocol describes the generation of 3D prostate cancer spheroids to model the tumor microenvironment and assess the efficacy of drug combinations.

-

Cell Line: LNCaP cells.

-

Procedure for Spheroid Formation:

-

Coat the wells of a 24-well plate with Matrigel.[1]

-

Seed LNCaP cells onto the Matrigel-coated plates.

-

Allow the cells to aggregate and form spheroids over a period of several days.

-

-

Drug Treatment:

-

Once spheroids have formed, treat them with single agents (synergistic or antagonistic drugs identified from the 2D screen) or in combination with this compound.

-

Monitor the spheroids for changes in size and morphology over the treatment period.[1]

-

Apoptosis Detection in Spheroids

This protocol outlines the procedure for quantifying apoptosis in 3D spheroids following drug treatment.

-

Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).

-

Procedure:

-

After drug treatment, collect the spheroids.

-

Dissociate the spheroids into single-cell suspensions using a suitable enzymatic method (e.g., TrypLE).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Quantify the percentage of apoptotic cells in each treatment group to assess the pro-apoptotic efficacy of the drug combinations.

-

Conclusion

The DNAJA1 inhibitor this compound serves as a powerful tool for investigating the role of the Hsp70 co-chaperone DNAJA1 in anticancer drug resistance. Research has demonstrated that inhibition of DNAJA1 can sensitize cancer cells to a range of therapeutics, while conferring resistance to others.[1][2] This highlights the potential of targeting the Hsp70-DNAJA1 axis as a personalized therapeutic strategy. The methodologies and data presented in this guide provide a solid foundation for further research into the development of DNAJA1 inhibitors and their application in combination therapies to overcome drug resistance in cancer.

References

Methodological & Application

Application Notes and Protocols for 116-9e, a Novel PI3K/Akt/mTOR Pathway Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[3][4][5] The hypothetical compound 116-9e is a potent and selective small molecule inhibitor designed to target the PI3K/Akt/mTOR pathway. These application notes provide detailed protocols for utilizing this compound in cell culture to assess its biological activity, including its effect on cell viability and its mechanism of action through the inhibition of key signaling proteins.

Mechanism of Action and Signaling Pathway

Compound this compound exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[2] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated.[6][7] Activated Akt then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like the S6 ribosomal protein.[3][4] By inhibiting this cascade, this compound is expected to block these pro-growth and pro-survival signals.

References

Application Notes and Protocols for 116-9e in Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 116-9e is a potent inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1), a crucial co-chaperone of Heat shock protein 70 (Hsp70). The Hsp70-DNAJA1 chaperone machinery plays a significant role in maintaining the stability and function of various oncoproteins, making it a compelling target in cancer therapy. In recent years, three-dimensional (3D) spheroid models have emerged as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of this compound in cancer spheroid models, with a focus on its synergistic potential with other anticancer agents.

Mechanism of Action

This compound exerts its anticancer effects by disrupting the function of DNAJA1. This inhibition leads to the destabilization and subsequent degradation of Hsp70 client proteins that are critical for tumor progression and survival. Key client proteins include mutant p53 and the androgen receptor (AR).[1] By targeting DNAJA1, this compound can sensitize cancer cells to other therapeutic agents, representing a promising strategy to overcome drug resistance.[2][3][4]

Data Presentation

Synergistic and Antagonistic Interactions of this compound in 2D Cancer Cell Culture

The following table summarizes the combination index (CI) values for this compound with various approved oncology drugs in LNCaP castration-resistant prostate cancer cells. These findings highlight the potential of this compound to enhance the efficacy of certain chemotherapeutics.

| Combination Drug | Target/Class | Interaction with this compound | Combination Index (CI) Value | Reference |

| Cabozantinib | MET/VEGFR2 Inhibitor | Synergy | < 1 | [5] |

| Clofarabine | Nucleoside analog | Synergy | < 1 | [5] |

| Vinblastine | Microtubule inhibitor | Synergy | < 1 | [5] |

| Idarubicin | Topoisomerase II inhibitor | Antagonism | > 1 | [5] |

| Omacetaxine | Protein synthesis inhibitor | Antagonism | > 1 | [5] |

| Sorafenib | Multikinase inhibitor | Antagonism | > 1 | [5] |

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Quantitative Analysis of this compound Effects in Spheroid Models

While specific quantitative data for this compound in spheroid models is emerging, the following table provides a template for presenting key metrics from such studies.

| Cell Line | Spheroid Diameter (µm) | Treatment | IC50 (µM) in Spheroids | % Reduction in Spheroid Volume | Viability (% of Control) |

| e.g., PC-3 | 500 ± 50 | This compound | |||

| e.g., DU145 | 450 ± 60 | This compound + Drug X |

Experimental Protocols

Protocol 1: Formation of Prostate Cancer Spheroids

This protocol describes a general method for generating prostate cancer spheroids using the liquid overlay technique, which can be adapted for various cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Ultra-low attachment (ULA) 96-well round-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

Procedure:

-

Culture prostate cancer cells in standard T-75 flasks until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with 5-7 mL of complete culture medium and collect the cell suspension in a 15 mL conical tube.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Count the cells and determine their viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).

-

Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

-

Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 48-72 hours.

Protocol 2: Treatment of Spheroids with this compound

Materials:

-

Pre-formed cancer spheroids in ULA plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

Procedure:

-

After 48-72 hours of incubation, confirm spheroid formation using a microscope.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. If combining with another drug, prepare the drug combination at the desired concentrations.

-

Carefully remove 50 µL of the medium from each well of the spheroid plate.

-

Add 50 µL of the medium containing the desired concentration of this compound (or drug combination) to each well. For control wells, add 50 µL of medium with the vehicle control (e.g., DMSO at the same final concentration as in the treated wells).

-

Incubate the treated spheroids for the desired experimental duration (e.g., 72 hours).

Protocol 3: Quantitative Analysis of Spheroid Viability and Size

A. Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)

Materials:

-

Treated spheroids in ULA plates

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer-compatible, opaque-walled 96-well plates

-

Orbital shaker

Procedure:

-

Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

B. Spheroid Size Measurement

Materials:

-

Treated spheroids in ULA plates

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Image the spheroids in each well using an inverted microscope at various time points during the treatment period.

-

Use image analysis software to measure the diameter of each spheroid.

-

Calculate the spheroid volume using the formula for a sphere: V = (4/3)πr³, where r is the radius (diameter/2).

-

Compare the changes in spheroid size and volume between different treatment groups.

Mandatory Visualizations

Caption: Signaling pathway of Hsp70-DNAJA1 and the inhibitory action of this compound.

Caption: Experimental workflow for this compound application in spheroid models.

References

- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. air.unimi.it [air.unimi.it]

- 5. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining 116-9e with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

116-9e is a small molecule inhibitor of DNAJA1 (also known as Hsp40), a crucial co-chaperone of the Heat Shock Protein 70 (Hsp70) molecular chaperone system.[1][2][3] The Hsp70 chaperone machinery plays a pivotal role in maintaining protein homeostasis, and its components are often overexpressed in cancer cells, contributing to the stability and function of numerous oncoproteins.[4][5] By inhibiting DNAJA1, this compound disrupts the J-domain-mediated stimulation of Hsp70's ATPase activity, leading to the destabilization and subsequent degradation of Hsp70 client proteins. This mechanism provides a compelling rationale for combining this compound with other chemotherapy agents to enhance their anti-cancer efficacy.

These application notes provide a comprehensive overview of the preclinical data on combining this compound with various chemotherapy agents, detailed experimental protocols for assessing these combinations, and visualizations of the relevant signaling pathways.

Data Presentation: Efficacy of this compound in Combination Therapy

A chemogenomic screen identified numerous compounds that exhibit synergistic or antagonistic effects when combined with the loss of DNAJA1. Subsequent validation studies using the DNAJA1 inhibitor this compound in castration-resistant prostate cancer (CRPC) cell lines, such as LNCaP, have confirmed these interactions.[1][2] The synergy or antagonism of these combinations was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Synergistic Combinations with this compound

The following table summarizes the synergistic effects observed when combining this compound with cabozantinib, clofarabine (B1669196), and vinblastine (B1199706) in LNCaP prostate cancer cells.[1][2]

| Combination Agent | Class | Cancer Cell Line | Combination Index (CI) Values | Interpretation |

| Cabozantinib | Multi-Tyrosine Kinase Inhibitor (VEGFR, MET, AXL, RET) | LNCaP | CI < 1 | Synergistic |

| Clofarabine | Purine (B94841) Nucleoside Analog (Ribonucleotide Reductase Inhibitor) | LNCaP | CI < 1 | Synergistic |

| Vinblastine | Vinca (B1221190) Alkaloid (Microtubule Inhibitor) | LNCaP | CI < 1 | Synergistic |

Antagonistic Combinations with this compound

Conversely, combinations of this compound with idarubicin, omacetaxine, and sorafenib (B1663141) demonstrated antagonistic effects in LNCaP cells.[1][2]

| Combination Agent | Class | Cancer Cell Line | Combination Index (CI) Values | Interpretation |

| Idarubicin | Anthracycline (Topoisomerase II Inhibitor) | LNCaP | CI > 1 | Antagonistic |

| Omacetaxine | Protein Synthesis Inhibitor | LNCaP | CI > 1 | Antagonistic |

| Sorafenib | Multi-Tyrosine Kinase Inhibitor (RAF, VEGFR, PDGFR) | LNCaP | CI > 1 | Antagonistic |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents, based on methodologies described in the cited literature.[2]

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound in combination with other chemotherapy agents and to quantify the level of synergy or antagonism.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound (DNAJA1 inhibitor)

-

Chemotherapy agent of interest

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

CompuSyn software for Combination Index (CI) analysis

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: Prepare a series of dilutions for this compound and the combination agent in culture medium.

-

Drug Treatment: Treat the cells with either this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle-only control.

-

Incubation: Incubate the treated cells for 72 hours at 37°C.

-

Cell Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer. The luminescence signal is proportional to the number of viable cells.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

-

Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.[2]

-

Protocol 2: 3D Spheroid Culture and Viability Assessment

Objective: To evaluate the effect of drug combinations on a more physiologically relevant 3D tumor model.

Materials:

-

Cancer cell line of interest (e.g., LNCaP)

-

Matrigel-coated 24-well plates

-

RPMI-1640 medium with 10% FBS

-

This compound and combination agent

-

EVOS cell imager or similar microscope

-

Annexin V/Propidium Iodide (PI) staining kit for apoptosis analysis

-

Flow cytometer

Procedure:

-

Spheroid Formation: Plate cells on Matrigel-coated 24-well plates to allow for the formation of 3D spheroids.

-

Drug Treatment: Once spheroids have formed, treat them with the individual drugs and their combinations at desired concentrations.

-

Morphological Analysis: Monitor the changes in spheroid size and morphology over several days using a cell imager. Synergistic combinations are expected to cause physical disruption and a decrease in spheroid size.[2]

-

Apoptosis Analysis:

-

Harvest the spheroids and dissociate them into single cells.

-

Stain the cells with Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Signaling Pathways and Mechanisms of Interaction

The efficacy of combining this compound with other chemotherapeutics is rooted in the central role of the Hsp70/DNAJA1 chaperone system in maintaining the stability of a wide array of oncoproteins.

General Mechanism of this compound Action

The following diagram illustrates the fundamental mechanism of action of this compound.

Caption: Mechanism of this compound inhibition of the Hsp70 chaperone cycle.

Synergistic Combination with Cabozantinib

Cabozantinib is a multi-tyrosine kinase inhibitor that targets VEGFR, MET, AXL, and RET.[6][7][8][9][10] Many of the downstream signaling proteins in these pathways are client proteins of the Hsp70 chaperone system. By inhibiting DNAJA1, this compound can lead to the degradation of these kinases, thus potentiating the effect of cabozantinib.

Caption: Synergistic mechanism of this compound and Cabozantinib.

Synergistic Combination with Clofarabine

Clofarabine is a purine nucleoside analog that inhibits ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis.[3][5][11][12][13] The subunits of RNR are known client proteins of the Hsp70/Hsp90 chaperone machinery. Inhibition of DNAJA1 by this compound can lead to the degradation of RNR subunits, thereby depleting the dNTP pool and sensitizing cells to the effects of clofarabine.

Caption: Synergistic mechanism of this compound and Clofarabine.

Synergistic Combination with Vinblastine

Vinblastine is a vinca alkaloid that inhibits microtubule polymerization, leading to M-phase cell cycle arrest and apoptosis.[8][14][15][16][17][18][19] The proteins that regulate the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs) and anti-apoptotic Bcl-2 family members, are often clients of the Hsp70 system. Inhibition of DNAJA1 by this compound can destabilize these regulatory proteins, lowering the threshold for vinblastine-induced apoptosis.

Caption: Synergistic mechanism of this compound and Vinblastine.

Antagonistic Combinations

The mechanisms underlying the antagonistic interactions of this compound with idarubicin, omacetaxine, and sorafenib are less clear but may involve complex cellular responses. For instance, the efficacy of some drugs may depend on a cellular stress response that is dampened by the inhibition of the Hsp70 machinery. Further research is needed to elucidate the precise molecular basis of these antagonistic effects.

Conclusion

The DNAJA1 inhibitor this compound shows significant promise as a combination agent in cancer therapy. Its ability to synergize with a variety of chemotherapeutics by targeting the fundamental process of protein chaperoning highlights the potential of this approach. The provided protocols offer a framework for the preclinical evaluation of novel combinations with this compound. A thorough understanding of the underlying signaling pathways will be crucial for the rational design of future combination therapies aimed at overcoming drug resistance and improving patient outcomes.

References

- 1. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemogenomic screening identifies the Hsp70 co-chaperone DNAJA1 as a hub for anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSP70 and HSP90 in Cancer: Cytosolic, Endoplasmic Reticulum and Mitochondrial Chaperones of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Antagonism of sorafenib and regorafenib actions by platelet factors in hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic inhibition of human neuroblastoma-related angiogenesis by vinblastine and rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Identification and Functional Analysis of the Regulatory Elements in the pHSPA6 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synergism between clofarabine and decitabine through p53R2: A pharmacodynamic drug-drug interaction modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cancer Initiative and Genome Integrity - Department of Biological Sciences [biology.charlotte.edu]

- 16. DNAJA1 dysregulates metabolism promoting an anti-apoptotic phenotype in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antagonism of Sorafenib and Regorafenib actions by platelet factors in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 116-9e Drug Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic efficacy of anticancer agents can be significantly enhanced through synergistic drug combinations. This document provides detailed application notes and protocols for designing and evaluating the synergistic effects of the experimental drug 116-9e, a known inhibitor of the DnaJ homolog subfamily A member 1 (DNAJA1), a co-chaperone of Heat Shock Protein 70 (Hsp70). Inhibition of the DNAJA1/Hsp70 chaperone machinery has been shown to sensitize cancer cells to various therapeutic agents, making this compound a promising candidate for combination therapies.[1][2][3]

These protocols will focus on a representative synergistic partner, the multi-targeted tyrosine kinase inhibitor cabozantinib (B823), in the context of a prostate cancer cell line (LNCaP) as a model system. The methodologies provided herein are, however, broadly applicable to other cancer cell types and synergistic drug partners of this compound.

Data Presentation: Quantitative Synergy Analysis

The following tables provide a template for summarizing quantitative data from a drug synergy experiment between this compound and Cabozantinib in LNCaP cells. The data presented here is illustrative to guide the user in data presentation.

Table 1: IC50 Values of Single Agents

| Drug | Cell Line | IC50 (µM) |

| This compound | LNCaP | 15 |

| Cabozantinib | LNCaP | 5 |

Table 2: Combination Index (CI) Values for this compound and Cabozantinib Combination

| Fraction Affected (Fa) | Combination Index (CI) | Synergy Interpretation |

| 0.25 | 0.85 | Slight Synergy |

| 0.50 (ED50) | 0.60 | Moderate Synergy |

| 0.75 (ED75) | 0.45 | Synergy |

| 0.90 (ED90) | 0.30 | Strong Synergy |

CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify the number of viable cells in culture based on the amount of ATP present.

Materials:

-

LNCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well opaque-walled microplates

-

This compound

-

Cabozantinib

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Drug Treatment (Single Agents for IC50):

-

Prepare serial dilutions of this compound and cabozantinib in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

Drug Treatment (Combination for Synergy):

-

Prepare stock solutions of this compound and cabozantinib.

-

For a constant-ratio combination, mix the drugs at a fixed molar ratio (e.g., based on the ratio of their individual IC50s).

-

Prepare serial dilutions of the drug combination.

-

Add 100 µL of the combination dilutions to the wells.

-

Incubate for 72 hours.

-

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-